molecular formula C22H18O B14629739 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one CAS No. 54389-96-7

1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14629739
CAS No.: 54389-96-7
M. Wt: 298.4 g/mol
InChI Key: WTZVVDKHSZZEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between benzaldehyde and 4-benzylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, where it can form covalent bonds with nucleophiles. This reactivity is crucial for its biological activities, as it can interact with proteins, enzymes, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzylphenyl)-3-phenylprop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

54389-96-7

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4-benzylphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H18O/c23-22(16-13-18-7-3-1-4-8-18)21-14-11-20(12-15-21)17-19-9-5-2-6-10-19/h1-16H,17H2

InChI Key

WTZVVDKHSZZEJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.